N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide
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Overview
Description
“N-(2,4-Difluorophenyl) 2-bromobenzamide” is a compound with a molecular weight of 312.11 . Another compound, “N′-(2,4-Difluorophenyl)-N,N-diphenylurea” is also related .
Synthesis Analysis
The synthesis of a related compound, “N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24)”, was achieved in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .
Scientific Research Applications
Neuroprotective and Antioxidant Effects
Research has shown that derivatives of benzofuran-2-carboxamide, including those with methoxy groups and substitutions at different positions, exhibit significant neuroprotective and antioxidant activities. These compounds have been evaluated for their ability to protect neuronal cells against excitotoxic damage and oxidative stress. For example, specific derivatives demonstrated potent neuroprotective actions against NMDA-induced excitotoxicity, with effects comparable to known NMDA antagonists. Additionally, these compounds showed promising ROS scavenging and antioxidant activities, highlighting their potential as leads for further development in neuroprotection and oxidative stress mitigation (Cho et al., 2015).
Synthesis of Biologically Active Compounds
The compound and its derivatives have been utilized in the synthesis of various biologically active molecules. Techniques such as microwave-assisted multicomponent protocols have been developed for the efficient synthesis of substituted benzofuran-2-carboxamides. These methods have facilitated the rapid identification of hit compounds in drug discovery campaigns, underscoring the versatility and practicality of using benzofuran derivatives as building blocks in medicinal chemistry (Vincetti et al., 2016).
Antipathogenic Activity
Compounds with benzofuran-2-carboxamide frameworks have been synthesized and tested for their interaction with bacterial cells, demonstrating significant anti-pathogenic activity against strains known for their biofilm-forming capabilities. This research suggests the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties, providing a new avenue for combating bacterial infections resistant to conventional treatments (Limban et al., 2011).
Mechanism of Action
Target of Action
The primary targets of N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
The compound interacts with its targets, leading to changes in their activity. This inhibition prevents photosynthesis, leading to plant death .
Biochemical Pathways
The compound affects several biochemical pathways associated with its targets. For instance, mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 are involved in pathways related to cell growth, proliferation, and survival . The inhibition of these targets disrupts these pathways, leading to downstream effects such as cell death.
Result of Action
The result of the compound’s action at the molecular and cellular level is the death of the cells due to the inhibition of photosynthesis . This is primarily due to the compound’s interaction with its targets and the subsequent disruption of essential biochemical pathways .
Biochemical Analysis
Biochemical Properties
N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide has been identified as a potential target for several proteins, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These interactions suggest that this compound may play a role in various biochemical reactions.
Cellular Effects
It has been suggested that it may have anticancer activities
Molecular Mechanism
It is believed to interact with several proteins, potentially influencing their activity and leading to changes in gene expression
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO3/c1-21-13-4-2-3-9-7-14(22-15(9)13)16(20)19-12-6-5-10(17)8-11(12)18/h2-8H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOIBJRJYLOIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.